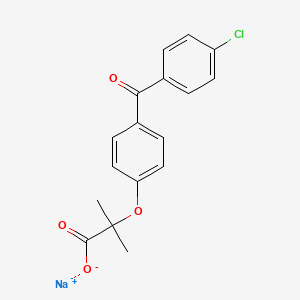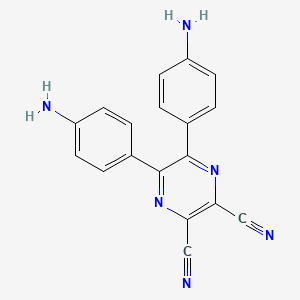
5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two aminophenyl groups attached to a pyrazine ring with dicarbonitrile substituents. This structure imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazine compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aminophenyl derivatives.
科学的研究の応用
5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties
作用機序
The mechanism of action of 5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with molecular targets through various pathways:
Photoredox Catalysis: The compound acts as a photoredox catalyst, facilitating single electron transfer (SET) reactions under visible light irradiation.
Charge-Transfer Complexes: Forms charge-transfer complexes with electron-rich or electron-deficient molecules, leading to unique optical and electronic properties.
類似化合物との比較
Similar Compounds
- 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile
- 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile
Uniqueness
5,6-Bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile is unique due to its aminophenyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This makes it particularly valuable for applications requiring specific functionalization and high reactivity .
特性
CAS番号 |
566149-78-8 |
|---|---|
分子式 |
C18H12N6 |
分子量 |
312.3 g/mol |
IUPAC名 |
5,6-bis(4-aminophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H12N6/c19-9-15-16(10-20)24-18(12-3-7-14(22)8-4-12)17(23-15)11-1-5-13(21)6-2-11/h1-8H,21-22H2 |
InChIキー |
IRYFRIIWNWHKCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=C(N=C2C3=CC=C(C=C3)N)C#N)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


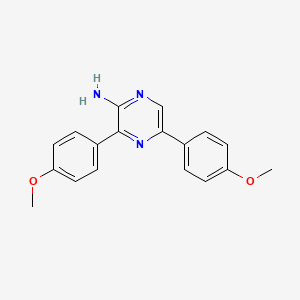
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
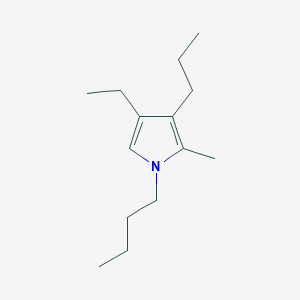
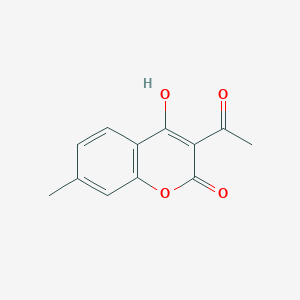
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
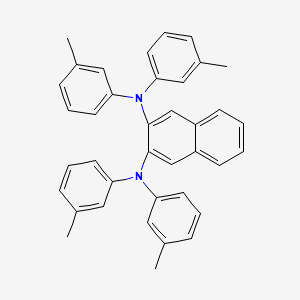
![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
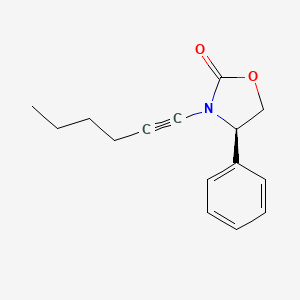
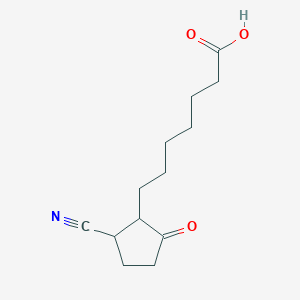
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
